molecular formula C10H10BrFO2 B15250728 Ethyl 4-bromo-2-fluoro-6-methylbenzoate

Ethyl 4-bromo-2-fluoro-6-methylbenzoate

Cat. No.: B15250728
M. Wt: 261.09 g/mol
InChI Key: SZPRAJHPKQGXDB-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-fluoro-6-methylbenzoate is a halogenated aromatic ester with a molecular formula of C₁₀H₁₀BrFO₂ (estimated molecular weight: 261.07 g/mol). It features a bromine atom at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 6-position on the benzene ring, with an ethyl ester moiety at the carboxylate position. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatics are pivotal for cross-coupling reactions or as bioactive precursors.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 4-bromo-2-fluoro-6-methylbenzoate

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3H2,1-2H3

InChI Key

SZPRAJHPKQGXDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-fluoro-6-methylbenzoate typically involves the esterification of 4-bromo-2-fluoro-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography can further improve the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-fluoro-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Scientific Research Applications

Ethyl 4-bromo-2-fluoro-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-fluoro-6-methylbenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by stabilizing the transition state through inductive effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Similarity Scores

Based on structural and functional group similarities, the following compounds are closely related to ethyl 4-bromo-2-fluoro-6-methylbenzoate (Table 1):

Table 1: Structural Analogs and Similarity Metrics

Compound Name CAS No. Similarity Score Key Substituents
Mthis compound 1427409-40-2 0.91 Br(4), F(2), CH₃(6), methyl ester
Ethyl 5-bromo-2-fluorobenzoate 612835-53-7 0.94 Br(5), F(2), ethyl ester
Ethyl 2-bromo-6-fluorobenzoate 1214362-62-5 0.90 Br(2), F(6), ethyl ester
Methyl 5-bromo-2-fluorobenzoate 57381-59-6 0.91 Br(5), F(2), methyl ester

Data Source: Structural similarity scores and CAS numbers are derived from comparative analyses .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula MW (g/mol) Boiling Point (°C) Density (g/cm³) Storage Conditions
This compound* C₁₀H₁₀BrFO₂ 261.07 ~290–310 (predicted) ~1.48 (predicted) Sealed, room temperature
Mthis compound C₉H₈BrFO₂ 247.06 284.3 ± 40.0 1.506 ± 0.06 Sealed, room temperature
Ethyl 5-bromo-2-fluorobenzoate C₉H₈BrFO₂ 247.06 Not reported Not reported Not specified
Ethyl 2-bromo-6-fluorobenzoate C₉H₈BrFO₂ 247.06 Not reported Not reported Not specified

*Predicted properties for this compound are extrapolated from methyl analog data .

Key Observations:
  • Ethyl vs. Methyl Esters: The ethyl ester increases molecular weight by ~14 g/mol compared to methyl analogs, marginally elevating boiling points and altering lipophilicity. Ethyl esters typically exhibit greater solubility in non-polar solvents due to enhanced hydrophobic character.
  • Halogen Positioning : Bromine at position 4 (para to the ester) may direct electrophilic substitution differently than bromine at positions 2 or 5 (meta/ortho effects). Fluorine at position 2 exerts strong electron-withdrawing effects, activating the ring for certain reactions.

Stability and Handling

  • Purity : Commercial methyl analogs are available at >95% purity, as seen with mthis compound . Ethyl derivatives likely require similar purification protocols.
  • Storage : Both methyl and ethyl analogs are stable at room temperature when sealed, minimizing decomposition risks .

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